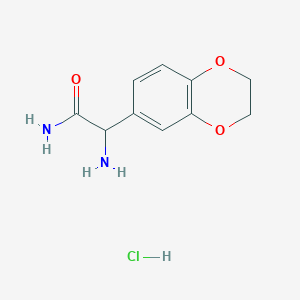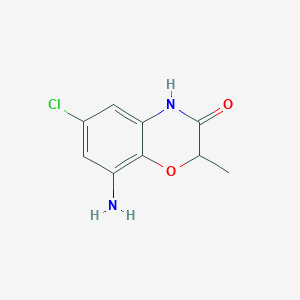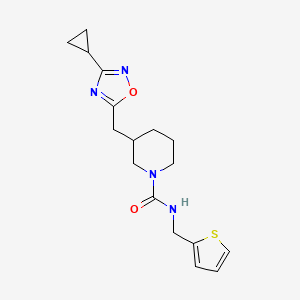![molecular formula C18H19ClN4O3S B2714226 2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251613-15-6](/img/structure/B2714226.png)
2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have demonstrated significant biological activity against a range of bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for potential antimalarial activity. Virtual screening and molecular docking methods identified compounds with promising in vitro efficacy against Plasmodium falciparum. This research indicates the potential of triazolo[4,3-a]pyridine derivatives, including those with piperidin-1-ylsulfonyl groups, as starting points for antimalarial drug discovery (Karpina et al., 2020).
Antifungal Activity
The crystal structure and antifungal activity of a closely related compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, have been reported. This compound exhibited activity against various fungi, indicating the potential utility of triazolo[4,3-a]pyridine derivatives in antifungal applications. Such studies highlight the relevance of exploring the biological activities of similar compounds for potential agricultural or medicinal applications (Wang et al., 2018).
作用機序
Target of action
Compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been studied for their potential as microtubule polymerization inhibitors . This suggests that “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” might interact with microtubules in cells.
Mode of action
If “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” does indeed act as a microtubule polymerization inhibitor, it would likely bind to tubulin, the protein that makes up microtubules, and prevent it from assembling into microtubules .
Biochemical pathways
Microtubules play crucial roles in cell division, intracellular transport, and maintaining cell shape. Therefore, inhibiting microtubule polymerization could affect these processes .
Result of action
If “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” inhibits microtubule polymerization, it could potentially stop cell division, leading to cell death. This could make it useful as an anticancer agent .
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-8-6-14(7-9-15)13-23-18(24)22-12-4-5-16(17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLKLHPLQHVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2714152.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)




